4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
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Overview
Description
4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thiourea derivative with a haloketone.
Synthesis of the pyrazole ring: This involves the condensation of a hydrazine derivative with a 1,3-diketone.
Coupling reactions: The final step involves coupling the thiazole and pyrazole rings with the appropriate fluorophenyl and phenyl groups under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
- 4-(4-bromophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
- 4-(4-methylphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, for example, can enhance its metabolic stability and binding affinity to certain targets.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-14-8-6-12(7-9-14)15-10-21-23(17(15)20)18-22-16(11-24-18)13-4-2-1-3-5-13/h1-11H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZORJNLMDFHEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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